

Application Notes and Protocols for Targeting Oncogenic Non-coding RNAs with RIBOTACs

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Compound of Interest

Compound Name: RNase L RIBOTAC

Cat. No.: B15542705

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribonuclease Targeting Chimeras (RIBOTACs) are a novel class of small molecules designed to selectively bind and degrade specific RNA molecules within a cell.[1][2] This technology offers a promising therapeutic strategy for targeting previously "undruggable" oncogenic non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which play critical roles in cancer development and progression.[3][4] RIBOTACs are bifunctional molecules, consisting of a ligand that recognizes and binds to a specific RNA structure and a second ligand that recruits an endogenous ribonuclease, typically RNase L, to the target RNA, leading to its cleavage and subsequent degradation.[5][6] This targeted degradation approach provides a powerful tool to study the function of specific ncRNAs and holds significant potential for the development of novel cancer therapeutics.[7]

These application notes provide a comprehensive overview of the use of RIBOTACs to target oncogenic ncRNAs, including detailed experimental protocols for their synthesis, validation, and application in cancer research.

Mechanism of Action

The fundamental principle of RIBOTAC technology is to induce proximity between a target RNA and a ribonuclease. The RIBOTAC molecule acts as a bridge, bringing the enzyme to its substrate. This induced proximity leads to the site-specific cleavage of the target RNA by the recruited nuclease. The catalytic nature of this process allows a single RIBOTAC molecule to mediate the degradation of multiple target RNA molecules, enhancing its potency.[1]

A key enzyme recruited by many RIBOTACs is RNase L, an endoribonuclease involved in the innate immune response.[8] In its latent state, RNase L exists as a monomer. Upon binding to an activator, such as the RIBOTAC's recruiter moiety, RNase L dimerizes and becomes catalytically active, cleaving single-stranded RNA at specific recognition sites.[8]

Featured Oncogenic Non-coding RNA Targets

microRNA-21 (miR-21)

- **Oncogenic Role:** miR-21 is one of the most well-characterized oncomiRs, frequently overexpressed in a wide range of cancers, including breast, lung, and colorectal cancer.[3][9] Its upregulation is associated with increased cell proliferation, invasion, and apoptosis inhibition.[4][10]
- **Signaling Pathways:** miR-21 exerts its oncogenic functions by downregulating several tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[10] By targeting PTEN, miR-21 activates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.[9][10] Inhibition of PDCD4 by miR-21 leads to increased translation of pro-proliferative proteins.[9]

microRNA-155 (miR-155)

- **Oncogenic Role:** miR-155 is another critical oncomiR implicated in various malignancies, particularly in breast cancer and hematological cancers.[1][11] High levels of miR-155 are correlated with poor prognosis and metastasis.[1]
- **Signaling Pathways:** miR-155 targets several tumor suppressors, including Suppressor of Cytokine Signaling 1 (SOCS1).[11][12] By downregulating SOCS1, miR-155 enhances the

JAK/STAT signaling pathway, promoting cell proliferation and survival.[11] It also targets FOXO3a, a transcription factor involved in apoptosis and cell cycle arrest.[1]

Long non-coding RNA TERRA

- **Oncogenic Role:** Telomeric Repeat-containing RNA (TERRA) is a lncRNA transcribed from telomeres. While essential for telomere maintenance, dysregulation of TERRA has been linked to cancer.[13][14] In some cancer cells, particularly those that utilize the Alternative Lengthening of Telomeres (ALT) pathway, TERRA levels are often elevated and contribute to genomic instability.[13]
- **Signaling Pathways:** TERRA's functions are complex and context-dependent. It can form RNA:DNA hybrids (R-loops) at telomeres, which can either promote or hinder telomere stability.[15] TERRA also interacts with various proteins involved in chromatin remodeling and DNA damage response, influencing telomere structure and function.[13][14]

Data Presentation

The following tables summarize quantitative data from studies utilizing RIBOTACs to target the aforementioned oncogenic ncRNAs.

Table 1: Efficacy of RIBOTACs Targeting miR-21

RIBOTAC Name	Target	Cell Line	Concentration	% RNA Degradation	Phenotypic Effect	Reference
Dovitinib-RIBOTAC	pre-miR-21	MDA-MB-231	1 μ M	~45%	Reduced cell invasion	[16]
TGP-21-C1-3 based	pre-miR-21	In vitro	25 μ M	Competitive inhibition	N/A	[17]
RiboTAC 7	pre-miR-21	MDA-MB-231	5 μ M	~40% increase in PDCD4 protein	Increased PDCD4 levels	[18]

Table 2: Efficacy of RIBOTACs Targeting miR-155

RIBOTAC Name	Target	Cell Line	In Vivo Model	% RNA Degradation	Phenotypic Effect	Reference
ARIBOTAC (4A-ASO155-AS)	miR-155-5p	4T1	4T1 tumor-bearing mice	Significant	Tumor growth inhibition	[19]

Table 3: Efficacy of RIBOTACs Targeting lncRNA TERRA

RIBOTAC Name	Target	Cell Line	Concentration	% RNA Degradation (locus specific)	Phenotypic Effect	Reference
RIBO-ISCH-1	TERRA	HeLa	100 nM	Significant degradation at multiple loci	Reduced colony formation	[20]
RIBO-ISCH-1	TERRA	U2OS	100 nM	Significant degradation at multiple loci	Impaired telomere function	[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and validation of RIBOTACs for targeting oncogenic ncRNAs.

Protocol 1: General Synthesis of a Small Molecule-Based RIBOTAC

This protocol outlines a general strategy for synthesizing a RIBOTAC by conjugating an RNA-binding small molecule to an RNase L recruiting ligand via a chemical linker.

Materials:

- RNA-binding small molecule with a reactive functional group (e.g., amine, carboxyl, or alkyne).
- RNase L recruiting ligand with a complementary reactive functional group (e.g., NHS ester, azide).
- Linker molecule with appropriate functional groups.

- Anhydrous solvents (e.g., DMF, DMSO).
- Reaction vials and magnetic stirrer.
- Purification system (e.g., HPLC).
- Analytical instruments for characterization (e.g., LC-MS, NMR).

Procedure:

- Functionalization of the RNA binder and RNase L recruiter (if necessary): Introduce appropriate functional groups onto the RNA-binding molecule and the RNase L recruiter to facilitate their conjugation to the linker.
- Linker conjugation to the first component: React the linker with either the RNA-binding molecule or the RNase L recruiter in an anhydrous solvent. Monitor the reaction progress by TLC or LC-MS.
- Purification of the intermediate: Once the reaction is complete, purify the linker-conjugated intermediate using an appropriate method like column chromatography or preparative HPLC.
- Conjugation of the second component: React the purified intermediate with the second component (either the RNA binder or the RNase L recruiter).
- Final purification: Purify the final RIBOTAC conjugate using preparative HPLC to obtain a highly pure product.
- Characterization: Confirm the identity and purity of the synthesized RIBOTAC using LC-MS and NMR spectroscopy.

Protocol 2: In Vitro RNase L Recruitment and RNA Cleavage Assay (Fluorescence-Based)

This assay assesses the ability of a RIBOTAC to recruit and activate RNase L to cleave a target RNA in vitro.[8]

Materials:

- Purified recombinant human RNase L.[8]
- Fluorescently labeled target RNA (e.g., 5'-FAM, 3'-BHQ).
- Synthesized RIBOTAC.
- RNase L activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
- 96-well black plates.
- Fluorescence plate reader.

Procedure:

- Prepare RNA and RIBOTAC solutions: Dilute the fluorescently labeled target RNA and the RIBOTAC to the desired concentrations in RNase L activation buffer.
- Set up the reaction: In a 96-well plate, add the target RNA and varying concentrations of the RIBOTAC. Include a no-RIBOTAC control.
- Initiate the reaction: Add purified RNase L to each well to a final concentration of ~50 nM.
- Incubate: Incubate the plate at 37°C.
- Measure fluorescence: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA separates the fluorophore from the quencher, resulting in an increased fluorescence signal.
- Data analysis: Plot the fluorescence intensity against time for each RIBOTAC concentration. Calculate the initial reaction rates and determine the EC₅₀ value for RNase L activation.

Protocol 3: Cellular Uptake and ncRNA Degradation Assay

This protocol evaluates the ability of a RIBOTAC to enter cells and induce the degradation of the target ncRNA.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231 for miR-21).
- Cell culture medium and supplements.
- Synthesized RIBOTAC.
- Vehicle control (e.g., DMSO).
- RNA extraction kit.
- Reverse transcription kit.
- qPCR master mix and primers specific for the target ncRNA and a housekeeping gene.
- qPCR instrument.

Procedure:

- Cell seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
- RIBOTAC treatment: Treat the cells with varying concentrations of the RIBOTAC or vehicle control for a specified time (e.g., 24-48 hours).
- RNA extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- Reverse transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for the target ncRNA and a stable housekeeping gene for normalization.
- Data analysis: Calculate the relative expression of the target ncRNA using the $\Delta\Delta C_t$ method. A decrease in the relative expression in RIBOTAC-treated cells compared to the vehicle control indicates successful degradation.

Protocol 4: Western Blot Analysis for Downstream Protein Targets

This protocol assesses the functional consequence of ncRNA degradation by measuring the protein levels of its downstream targets.

Materials:

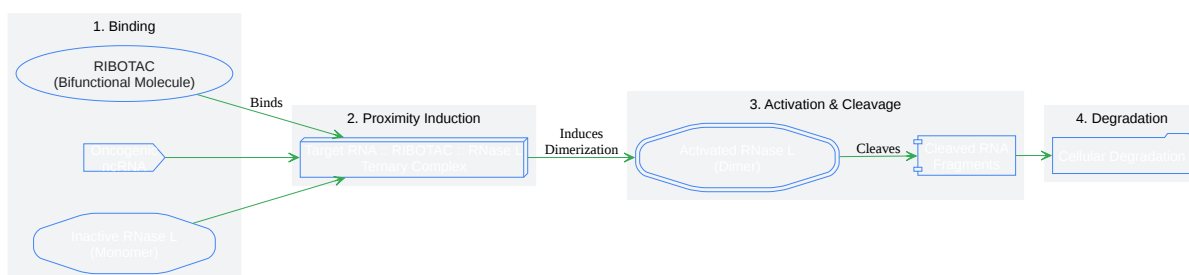
- Cancer cells treated with RIBOTAC or vehicle control.
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibodies against the target protein (e.g., PTEN, SOCS1) and a loading control (e.g., GAPDH, β -actin).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Protein extraction: Lyse the treated cells and collect the protein lysate.
- Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
- Protein transfer: Transfer the separated proteins to a PVDF membrane.

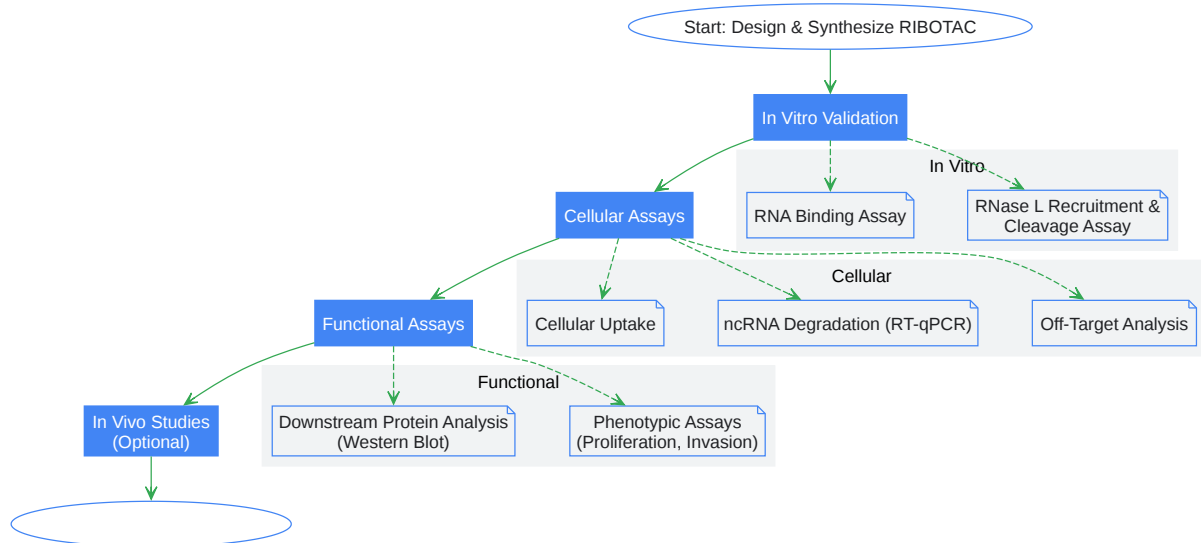
- **Blocking:** Block the membrane to prevent non-specific antibody binding.
- **Primary antibody incubation:** Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary antibody incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Densitometry analysis:** Quantify the band intensities and normalize the target protein levels to the loading control. An increase in a tumor suppressor protein level upon ncRNA degradation confirms the on-target effect of the RIBOTAC.

Visualizations



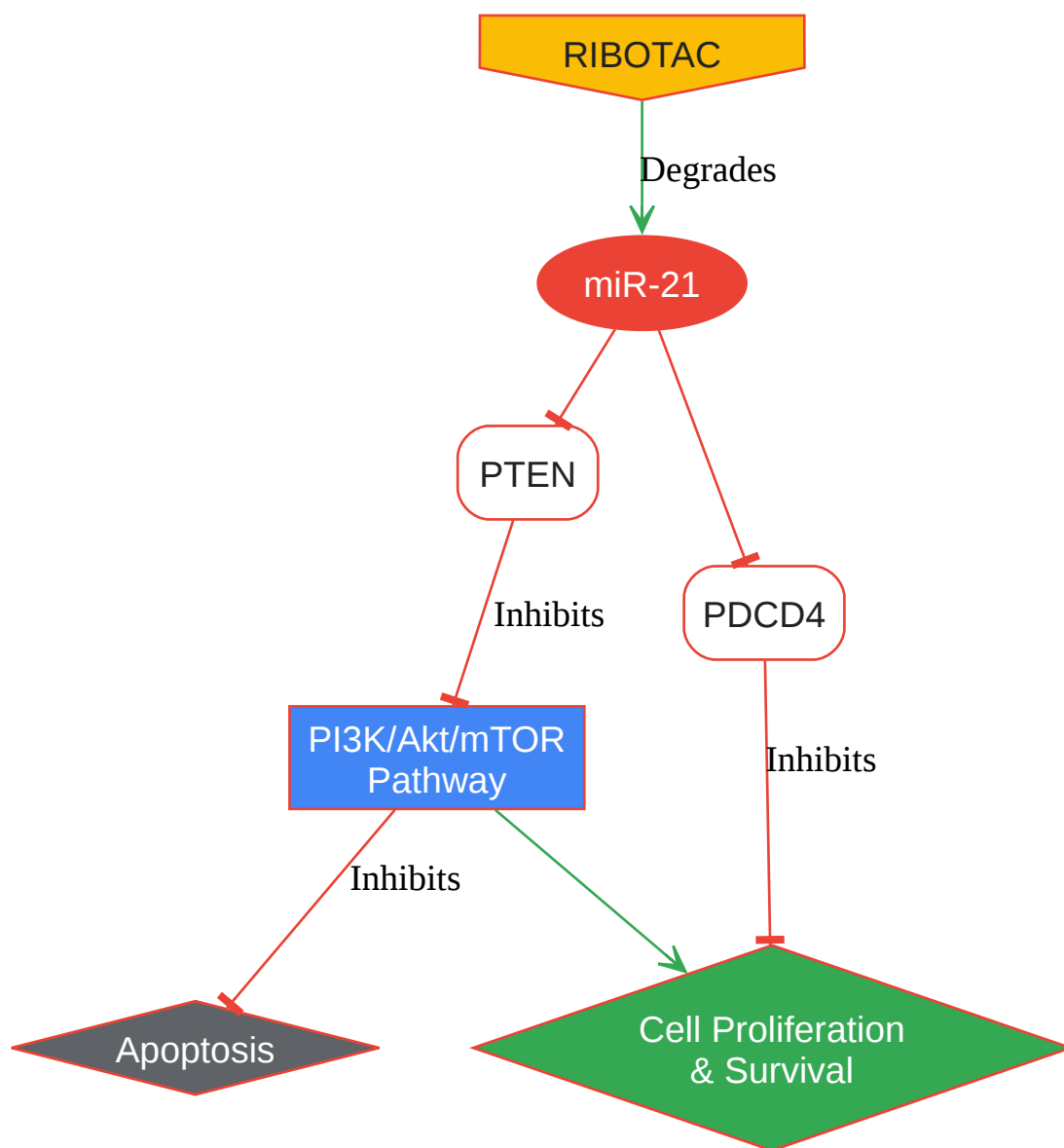
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Caption: General mechanism of action of a RIBOTAC.



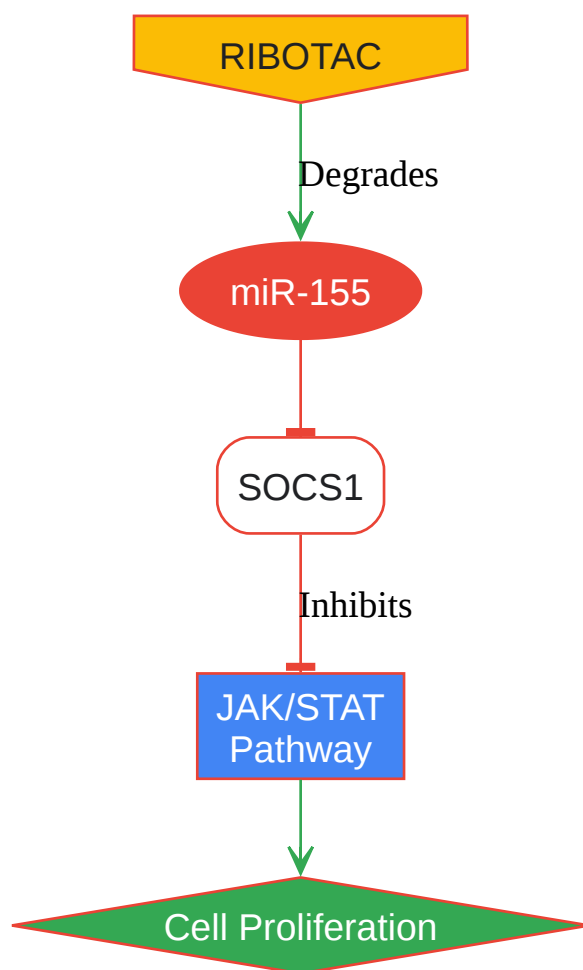
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Caption: Experimental workflow for RIBOTAC development and validation.



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Caption: Simplified signaling pathway of oncogenic miR-21.



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Caption: Simplified signaling pathway of oncogenic miR-155.

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